7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-13-3-4-14(2)23(13)17-7-5-15(6-8-17)18-9-10-21-19-16(11-20)12-22-24(18)19/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSLCNFXAGUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetGATA family proteins , inhibiting their DNA-binding activity
Mode of Action
It has been suggested that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate. This suggests that the compound may interact with its targets to modulate cellular metabolism and growth.
Biochemical Pathways
It has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies This suggests that the compound may influence glycosylation pathways
Pharmacokinetics
The compound’s molecular weight is reported to be 31336, which may influence its bioavailability and pharmacokinetic properties
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture. It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. For instance, the compound’s activity was studied in a Chinese hamster ovary cell culture, suggesting that the cellular environment can influence its action.
Biological Activity
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H15N5
- CAS Number : 338418-45-4
- Molecular Weight : 315.36 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, a study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines (MCF-7, HCT116, HePG-2), highlighting their cytotoxic effects and potential as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibitor |
| 5j | HCT116 | 7.60 | Apoptosis Induction |
| 5k | HePG-2 | 12.00 | Cell Cycle Arrest |
Other Biological Activities
Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against various pathogens.
- Anxiolytic Effects : Compounds in this class have been linked to reduced anxiety and improved sleep patterns due to their interactions with neurotransmitter systems .
- Antiparasitic and Antifungal Activity : Certain analogs have exhibited efficacy against parasitic infections and fungal diseases .
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:
- EGFR Inhibition : The compound may block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : The compound can halt the cell cycle progression, preventing cancer cells from dividing and growing.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The study found that specific modifications to the chemical structure significantly enhanced anticancer activity while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Key Observations :
- Position 7 modifications significantly alter biological function. For example, the 2-chlorophenylamino group in enables tumor imaging, while the 4-methylpiperazinyl group in enhances anticancer activity.
- Position 5 substitutions (e.g., trifluoromethylphenyl in ) improve lipophilicity and target binding, critical for anticancer efficacy.
Physicochemical Properties
Melting points and solubility vary with substituent bulk and polarity:
Q & A
What are the key considerations in optimizing synthetic routes for 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile to improve yield and purity?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., pyridine or 2-propanol) enhance reaction efficiency, as seen in reflux conditions for similar pyrazolo[1,5-a]pyrimidine derivatives .
- Reaction time and temperature : Controlled heating (60–80°C for 3–6 hours) balances yield and side-product formation .
- Crystallization methods : Sequential recrystallization from methanol, ethanol, or DMF improves purity, with yields ranging from 62% to 84% in structurally analogous compounds .
- Characterization : Cross-validation via H/C NMR, IR, and MS ensures structural fidelity and identifies impurities .
How can researchers resolve discrepancies in NMR data when characterizing substituted pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:
- X-ray crystallography : Resolves ambiguities in proton environments by confirming molecular geometry, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (r.m.s. deviation: 0.011 Å) .
- High-resolution MS : Validates molecular formulas (e.g., CHClN with 0.3% error margin) .
- Variable-temperature NMR : Identifies dynamic processes affecting chemical shifts .
What role does computational chemistry play in designing novel pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Computational methods enable:
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states, reducing trial-and-error synthesis .
- Electronic property analysis : Frontier molecular orbital (FMO) calculations predict regioselectivity in electrophilic substitutions .
- Crystal packing simulations : Tools like Mercury® validate hydrogen bonding (e.g., C–H⋯N interactions in monoclinic P2/c systems) .
How do substituents on the phenyl ring influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyrimidine core?
Answer:
Substituent effects are assessed via:
- Hammett constants : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrimidine C6 position, enhancing nucleophilic substitution rates .
- UV-Vis spectroscopy : Bathochromic shifts in arylazo derivatives (e.g., 10c and 10d) correlate with extended π-conjugation .
- Biological activity : Trifluoromethyl groups improve metabolic stability and target binding in kinase inhibitors .
What advanced spectroscopic techniques are critical for confirming molecular packing and hydrogen bonding interactions in pyrazolo[1,5-a]pyrimidine crystals?
Answer:
- Single-crystal X-ray diffraction : Resolves unit cell parameters (e.g., a = 4.9817 Å, β = 95.924°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- Solid-state NMR : Probes N chemical shifts to validate tautomeric forms .
- DSC/TGA : Correlates thermal stability (m.p. 178–268°C) with crystallinity and packing efficiency .
How can researchers address contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine analogs?
Answer:
- Dose-response profiling : EC/IC curves distinguish true activity from assay artifacts .
- Off-target screening : Kinase profiling (e.g., against EGFR or CDK2) identifies selectivity issues .
- Metabolic stability assays : Liver microsome studies clarify discrepancies between in vitro and in vivo efficacy .
What methodologies are recommended for analyzing substituent effects on the pyrrole moiety in pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- DFT calculations : Compare charge distribution and steric effects of 2,5-dimethyl vs. unsubstituted pyrrole groups .
- X-ray photoelectron spectroscopy (XPS) : Quantifies electron donation/withdrawal via N1s binding energy shifts .
- Kinetic isotope effects (KIE) : Studies using deuterated analogs reveal rate-limiting steps in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
